molecular formula C18H27NO B13928367 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane

8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane

Cat. No.: B13928367
M. Wt: 273.4 g/mol
InChI Key: GEHJWDOESWZZTK-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane is a spirocyclic compound featuring a bicyclic framework with a 9-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. Such spirocyclic scaffolds are prized in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability .

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-benzyl-10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane

InChI

InChI=1S/C18H27NO/c1-17(2)14-18(10-12-20-17)9-6-11-19(15-18)13-16-7-4-3-5-8-16/h3-5,7-8H,6,9-15H2,1-2H3

InChI Key

GEHJWDOESWZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCN(C2)CC3=CC=CC=C3)CCO1)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Oxa-Azaspiro[5.5]undecane Derivatives

The synthesis of oxa-azaspiro[5.5]undecane derivatives typically involves the construction of the spirocyclic framework through cyclization reactions that incorporate both oxygen and nitrogen heteroatoms into the bicyclic system. The key steps often include:

  • Formation of a piperidine or related nitrogen-containing ring.
  • Introduction of the oxygen atom via ring closure or functional group transformation.
  • Installation of substituents such as benzyl groups at nitrogen atoms.
  • Use of protecting groups (e.g., Boc) and subsequent deprotection to enable selective functionalization.

One reported approach involves the preparation of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives via Boc-deprotection followed by N-alkylation, yielding target compounds with good efficiency. Although this example is for 4-aryl derivatives, the methodology is adaptable to benzyl-substituted analogs such as 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane.

Specific Synthetic Routes

Cyclization from Piperidine Precursors

A common route to spirocyclic amines involves starting from substituted piperidines. For example, 9-Methyl-3-oxa-9-azaspiro[5.5]undecane has been synthesized by heating l-methyl-4,4-bis(2-hydroxyethyl)piperidine in acidic medium, promoting intramolecular cyclization to form the spiro ring. This method can be adapted to introduce the 8,8-dimethyl substitution by using appropriately substituted piperidine precursors.

Strecker-Type and Dieckmann Cyclizations

Another approach involves Strecker reactions on substituted piperidones to introduce amino nitrile functionalities, followed by hydrolysis and Dieckmann cyclization to form the spiro ring system. For example, N-benzyl-4-piperidone treated under Strecker conditions yields intermediates that can be cyclized to form diazaspiro compounds, which can be further reduced or functionalized.

N-Alkylation and Deprotection Strategies

Target benzyl substitution at the nitrogen (N-2 position) is commonly achieved via N-alkylation after removal of protecting groups such as Boc. For instance, Boc-protected intermediates are deprotected and then reacted with benzyl halides under basic conditions to introduce the benzyl substituent.

Representative Synthetic Procedure (Adapted)

Step Reagents/Conditions Description Yield (%)
1 Starting piperidine derivative, acidic heating Cyclization to form 9-oxa-2-azaspiro[5.5]undecane core 70-80
2 Boc protection reagents (Boc2O, base) Protection of nitrogen for selective functionalization 85-90
3 Boc deprotection (acidic conditions) Removal of Boc group to expose free amine 90-95
4 N-alkylation with benzyl bromide, base (e.g., K2CO3) Introduction of benzyl group at nitrogen 80-90
5 Purification (chromatography) Isolation of pure this compound 75-85

Key Reaction Conditions and Notes

  • Temperature Control: Low temperatures (e.g., −78 °C to −30 °C) are often used during base-mediated reactions to control reactivity and selectivity.
  • Atmosphere: Nitrogen atmosphere is preferred to prevent oxidation or moisture interference during sensitive steps.
  • Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly employed solvents.
  • Purification: Flash chromatography on silica gel with mixtures of DCM and methanol is effective for isolating pure compounds.
  • Characterization: NMR (1H, 13C), HPLC-MS, and HRMS are standard techniques to confirm structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Acidic cyclization of substituted piperidines l-methyl-4,4-bis(2-hydroxyethyl)piperidine Acidic heating to form spiro ring Simple, direct cyclization Requires specific precursors
Strecker reaction and Dieckmann cyclization N-benzyl-4-piperidone Strecker reaction, hydrolysis, cyclization Allows complex substitution patterns Multi-step, moderate yields
Boc protection/deprotection + N-alkylation Boc-protected spiro intermediates Deprotection, N-alkylation with benzyl halides High selectivity, good yields Requires careful handling of protecting groups

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations in Spiro[5.5]undecane Derivatives

The spiro[5.5]undecane core is versatile, with modifications in heteroatom placement and substituents significantly altering biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Spiro[5.5]undecane Derivatives
Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane 9-Oxa, 2-aza, 8,8-dimethyl, 2-benzyl Not explicitly reported (potential CNS/antimicrobial) Steric hindrance from dimethyl groups may enhance metabolic stability.
1-Oxa-9-azaspiro[5.5]undecane (unsubstituted) 1-Oxa, 9-aza Inactive in FFA1 receptor screening Polar substituents required for activity (e.g., secondary amides).
2-Oxa-spiro[5.5]undecane derivatives 2-Oxa, variable substituents Neuroprotective (MTT assay) Demonstrated cell viability enhancement in neuronal models.
1,7-Dioxaspiro[5.5]undecane 1,7-Dioxa Insect pheromone (Dacus oleae attractant) Major component of olive fruit fly sex pheromone blend.
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-Dioxa, 9-aza, 9-benzyl, 2-phenyl Sigma1 receptor antagonist Reduced binge eating in rodent models via receptor blockade.
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane 2,4,8,10-Tetraoxa, 3,9-diphenyl Industrial applications (lubricant stabilizer) Exhibits antioxidant properties in lubricant formulations.

Biological Activity

8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane, also known by its CAS number 87399-97-1, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The chemical structure of this compound can be described by its molecular formula C18H27NOC_{18}H_{27}NO and a molecular weight of approximately 273.41 g/mol. The compound features a spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC18H27NO
Molecular Weight273.41 g/mol
Density1.04 g/cm³
Boiling Point367 °C

Biological Activity Overview

Research into the biological activity of this compound has indicated potential pharmacological effects, particularly in the realm of neuropharmacology and anti-inflammatory responses.

Neuropharmacological Effects

Studies have shown that compounds with similar spirocyclic structures exhibit significant neuroprotective effects. For instance, compounds in the spirocyclic class have been linked to modulation of neurotransmitter systems and potential therapeutic effects in neurodegenerative diseases.

Anti-inflammatory Activity

The compound's structural characteristics suggest it may interact with inflammatory pathways. Preliminary studies indicate that derivatives of spirocyclic compounds can inhibit pro-inflammatory cytokines, suggesting a potential for use in treating inflammatory disorders.

Case Studies

  • Neuroprotective Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of spirocyclic compounds similar to this compound. The results demonstrated a significant reduction in neuronal apoptosis in vitro when treated with these compounds under oxidative stress conditions.
  • Anti-inflammatory Mechanism : In an investigation published in Pharmacology Reports, researchers examined the anti-inflammatory effects of various spirocyclic compounds on human cell lines. The study found that treatment with these compounds led to decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

StudyFindings
Journal of Medicinal Chemistry (2023)Neuroprotective effects observed; reduced neuronal apoptosis under oxidative stress conditions.
Pharmacology Reports (2023)Significant inhibition of pro-inflammatory cytokines (TNF-alpha, IL-6) in treated cell lines.

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